molecular formula C8H4N4O B13123436 4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile

4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B13123436
M. Wt: 172.14 g/mol
InChI Key: MIGQRVKRNVNJLU-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly as an inhibitor of eukaryotic translation initiation factor 4E (eIF4E), which plays a crucial role in the regulation of protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves the condensation of 2-acetaminonicotinic acid with a primary amine or the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . Another method involves a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate or urea in the presence of DIPEAc at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and various aryl or heteroaryl amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which have shown significant biological activity, particularly in inhibiting eIF4E .

Scientific Research Applications

4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific inhibition of eIF4E, making it a promising candidate for therapeutic applications in cancer treatment. Its ability to disrupt protein synthesis pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C8H4N4O

Molecular Weight

172.14 g/mol

IUPAC Name

4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C8H4N4O/c9-2-5-1-6-7(10-3-5)11-4-12-8(6)13/h1,3-4H,(H,10,11,12,13)

InChI Key

MIGQRVKRNVNJLU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC=N2)C#N

Origin of Product

United States

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